
3-Aminoadamantane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminoadamantane-1-carboxylic acid is an organic compound with the molecular formula C11H17NO2 . It is a white solid and is the simplest carboxylic acid derivative of adamantane . It is considered a neuroprotective agent that inhibits reactive oxygen species .
Synthesis Analysis
The synthesis of this compound involves the interaction of 3-hydroxyadamantane-1-carboxylic acid and acetonitrile in a sulfuric acid medium . The benzoylation of this compound hydrochloride is conducted to obtain 3-(N-benzoyl)aminoadamantane-1-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an adamantane core, a type of diamondoid, with an amino group and a carboxylic acid group attached .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 195.26 and a melting point of 365-367°C . The compound is very soluble, with a solubility of 44.9 mg/ml .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 3-Aminoadamantane-1-carboxylic acid and its derivatives, such as 2-Aminoadamantane-2-carboxylic acid, have been studied for their unique physicochemical properties, leading to their use as transport mediators in biological systems. A study by (Battilocchio et al., 2012) described the development of a high-yielding, scalable, and safe process for the preparation of this compound, indicating its importance in chemical synthesis.
Inhibition of Enzymatic Synthesis
- Research has shown that certain analogs of this compound can act as inhibitors in enzymatic synthesis. For example, 1-Aminocyclopentane-1-carboxylic acid and its derivatives have been found to inhibit the synthesis of S-adenosyl-L-methionine, a key compound in methylation processes in cells. This inhibition varies with ring size and specific substituents on the molecule, as detailed in a study by (Coulter et al., 1974).
Molecular Channels and Crystal Structures
- This compound has also been used in the creation of molecular channels. A study by (Basarić et al., 2007) explored adamantane-oxalamide derivatives, including N, N'-bis(this compound)oxalamide, for their ability to form crystal structures characterized by hydrogen-bonded networks. These structures suggest potential applications in molecular transport and nanotechnology.
Drug Synthesis and Modification
- The compound has been involved in the synthesis and modification of drugs. For instance, (Anderson et al., 1988) worked on synthesizing derivatives of 3-fluoro-1-aminoadamantane, highlighting the versatility of adamantane-based compounds in pharmaceutical development.
Conformational Studies in Peptides
- The compound and its derivatives have been studied for their conformational properties in peptides. Research by (Crisma et al., 1988) assessed the conformational preferences of homopeptides from 1-aminocyclopentane-1-carboxylic acid, providing insights into the structural versatility of peptides containing Cα,α-dialkylated glycines.
Radiolabeling and Imaging
- This compound derivatives have been explored in the context of radiolabeling and imaging, particularly in positron emission tomography (PET). (Pickel et al., 2020) synthesized and evaluated cis stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid as PET imaging agents, demonstrating the compound's potential in diagnostic imaging.
Potential Anticancer Activity
- There is also interest in the potential anticancer activity of derivatives of this compound. (Berlinguet et al., 1962) investigated the mechanism of antitumor action of 1-amino-cyclopentane carboxylic acid, a compound related to this compound, providing insights into its potential use in cancer treatment.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-aminoadamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPOKYGSYKBAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-10-4 |
Source


|
| Record name | 3-aminoadamantane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
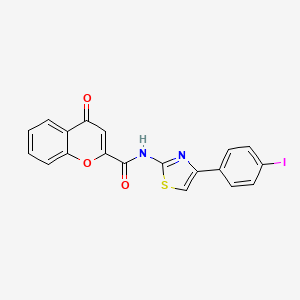
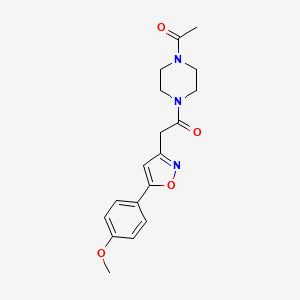
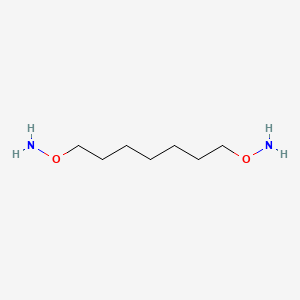
![2-Chloro-N-[2-(3-hydroxyoxan-3-yl)ethyl]acetamide](/img/structure/B2719398.png)
![9-{[(5-acetyl-2-methoxyphenyl)methyl]sulfanyl}-N-[(furan-2-yl)methyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2719400.png)
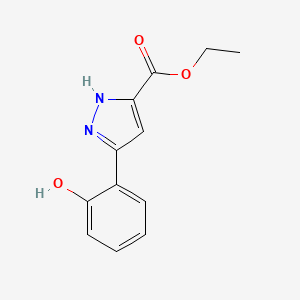
![2-(1-methyl-1H-indol-3-yl)-1-{5-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B2719404.png)
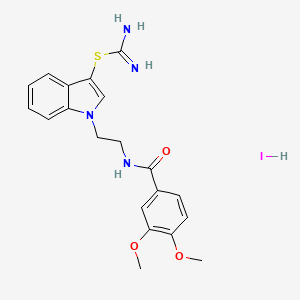

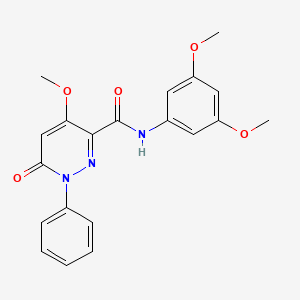
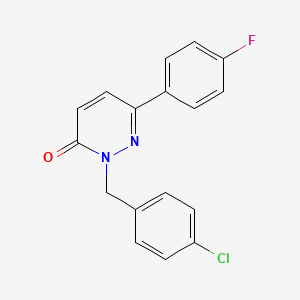
![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)
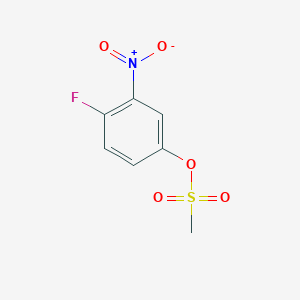
![3,4-dihydroisoquinolin-2(1H)-yl{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}methanone](/img/structure/B2719414.png)
